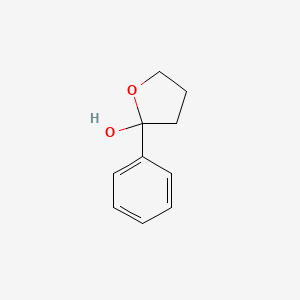

2-Phenyltetrahydrofuran-2-ol

Beschreibung

2-Phenyltetrahydrofuran-2-ol is a cyclic ether alcohol featuring a tetrahydrofuran ring substituted with a phenyl group at the 2-position and a hydroxyl group at the same carbon. Tetrahydrofuran alcohols are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their stereochemical complexity and functional versatility .

Eigenschaften

Molekularformel |

C10H12O2 |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

2-phenyloxolan-2-ol |

InChI |

InChI=1S/C10H12O2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

InChI-Schlüssel |

LIJWISKKUYTNCX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OC1)(C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the reduction of 4,5-dihydro-5-phenyl-2(3H)-furanone using diisobutylaluminium hydride in toluene at low temperatures . Another method includes the preparation of 2-methyl-2-phenyltetrahydrofuran in water using organolithium reagents .

Industrial Production Methods

Industrial production of 2-Phenyltetrahydrofuran-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Grignard reagents and organolithium compounds in controlled environments is common in industrial settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenyltetrahydrofuran-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Alkohole oder Kohlenwasserstoffe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Diisobutylaluminiumhydrid für die Reduktion, Organolithium-Reagenzien für die nucleophile Substitution und verschiedene Oxidationsmittel für Oxidationsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion verschiedene Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenyltetrahydrofuran-2-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach Bedingungen als Nucleophil oder Elektrophil in verschiedenen Reaktionen wirken. Seine Wirkungen werden durch die Bildung reaktiver Zwischenprodukte vermittelt, die mit biologischen Molekülen interagieren und zu verschiedenen biochemischen Ergebnissen führen.

Wirkmechanismus

The mechanism of action of 2-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Tetrahydrofuran Derivatives

Key Observations:

- Substituent Position: The position of the phenyl group significantly impacts synthesis outcomes. For example, 4-Phenyltetrahydrofuran-2-ol () is synthesized via a Pd-catalyzed redox-relay Heck reaction, achieving a 98% yield and a diastereomeric ratio of 1.8:1.

- Fluorinated vs. Aromatic Groups : Perfluoro-2-butyltetrahydrofuran () exhibits high molecular weight (416.06 g/mol) due to its fluorinated substituent. Fluorination enhances thermal stability and hydrophobicity compared to aromatic phenyl groups, making such compounds suitable for specialized industrial applications .

- Methyl vs. Phenyl Substituents: 5-Methyltetrahydrofuran-2-ol () lacks the aromaticity and bulk of a phenyl group, likely resulting in lower boiling points and increased solubility in polar solvents.

Physicochemical Properties

- Phenyl-Substituted Derivatives : The phenyl group in 2- or 4-phenyltetrahydrofuran-2-ol introduces steric bulk and π-π stacking capabilities, which can enhance binding affinity in pharmaceutical intermediates or catalysts. For example, 4-Phenyltetrahydrofuran-2-ol is a colorless oil with a thin-film IR spectrum showing O-H (3397 cm⁻¹) and aromatic C-H (697 cm⁻¹) stretches .

- Hydroxyl Group Effects: Tetrahydrofurfuryl alcohol () shares the hydroxyl functional group with 2-phenyltetrahydrofuran-2-ol but lacks aromaticity. Its applications include use as a solvent or monomer in polymer synthesis, where hydrogen bonding from the -OH group improves miscibility .

Biologische Aktivität

2-Phenyltetrahydrofuran-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a hydroxyl group attached to a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. Recent studies have highlighted its antibacterial and antifungal properties, as well as its applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-Phenyltetrahydrofuran-2-ol is . Its structure can be represented as follows:

The presence of the hydroxyl group at the C2 position of the tetrahydrofuran ring contributes to its reactivity and interaction with biological molecules. This compound can act as both a nucleophile and an electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.

Antibacterial Properties

Research has demonstrated that 2-Phenyltetrahydrofuran-2-ol exhibits significant antibacterial activity against a range of pathogenic bacteria. Studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli . The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Properties

In addition to its antibacterial effects, 2-Phenyltetrahydrofuran-2-ol has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger, demonstrating the ability to inhibit fungal growth effectively . The compound's interaction with fungal cell walls or membranes is believed to play a crucial role in its antifungal mechanism.

Study on Antibacterial Activity

A study conducted by researchers explored the antibacterial efficacy of 2-Phenyltetrahydrofuran-2-ol against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains. This suggests that it could serve as a potential candidate for developing new antibacterial agents .

Study on Antifungal Activity

Another investigation focused on the antifungal properties of 2-Phenyltetrahydrofuran-2-ol. The compound was found to inhibit Candida albicans growth with an MIC of 64 µg/mL. The study concluded that further research is needed to understand the precise mechanisms through which this compound exerts its antifungal effects .

The biological activity of 2-Phenyltetrahydrofuran-2-ol is attributed to its ability to form hydrogen bonds and other molecular interactions with biological targets. This allows it to influence protein structures and functions, potentially leading to altered cellular processes. The compound's dual reactivity (as both nucleophile and electrophile) enhances its versatility in biochemical reactions .

Applications in Drug Development

Given its promising biological activities, 2-Phenyltetrahydrofuran-2-ol is being investigated for potential therapeutic applications. Its role as an intermediate in organic synthesis makes it valuable for developing novel pharmaceuticals. Ongoing research aims to explore its efficacy in treating infections caused by resistant bacterial strains and fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.